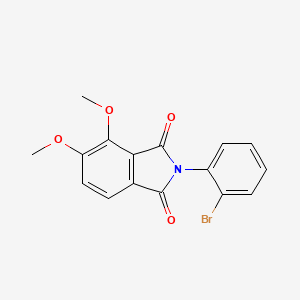

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione

Description

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromophenyl group and two methoxy groups attached to the isoindoline core. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

2-(2-bromophenyl)-4,5-dimethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4/c1-21-12-8-7-9-13(14(12)22-2)16(20)18(15(9)19)11-6-4-3-5-10(11)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORCNBUVBDMTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione typically involves the following steps:

Bromination: The starting material, 2-phenylisoindoline-1,3-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium methoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an arylboronic acid can produce a biaryl compound.

Scientific Research Applications

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.

Material Science: It is used in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenyl)-4,5-dimethoxyisoindoline-1,3-dione

- 2-(2-Fluorophenyl)-4,5-dimethoxyisoindoline-1,3-dione

- 2-(2-Methylphenyl)-4,5-dimethoxyisoindoline-1,3-dione

Uniqueness

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.

Biological Activity

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The compound can be synthesized through a multi-step process involving cyclocondensation reactions. The initial step typically employs 1-(1,3-dioxoisoindolin-2-yl)thiourea and 2-chloroacetylacetone as starting materials. The synthesis pathway can be summarized as follows:

- Formation of the Isoindoline Core : A [2+3]-cyclocondensation reaction is conducted.

- Introduction of Bromine and Methoxy Groups : Subsequent reactions introduce the bromophenyl group and methoxy substituents to yield the final product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The National Cancer Institute (NCI) has evaluated its efficacy against a panel of human tumor cell lines. Key findings include:

- Mean GI50/TGI Values : The compound showed mean GI50 (the concentration required to inhibit cell growth by 50%) values of approximately 15.72 μM and TGI (the concentration required to inhibit total growth) values of about 50.68 μM .

- Cell Growth Inhibition : An average cell growth inhibition rate of 12.53% was observed across various cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Antimitotic Activity : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the mitotic phase.

- Apoptosis Induction : It may also trigger apoptosis in cancer cells via intrinsic pathways, which involve mitochondrial dysfunction and caspase activation.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable drug-like properties:

| Property | Value |

|---|---|

| Molecular Weight | 407.42 g/mol |

| Number of Heavy Atoms | 29 |

| Lipinski's Rule | Yes |

| GI Absorption | High |

| BBB Permeant | No |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

These properties suggest that the compound has potential for further development as an anticancer agent .

Case Studies

Several case studies have been published that highlight the biological effects and therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability in multiple cancer cell lines.

- Combination Therapies : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy and reduced resistance in specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.